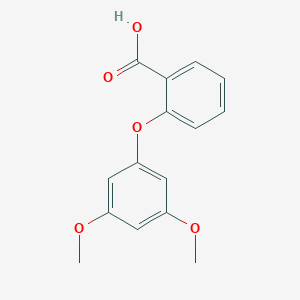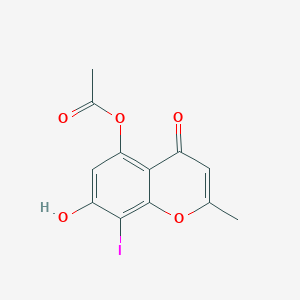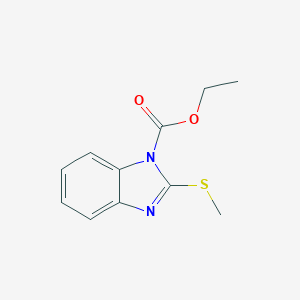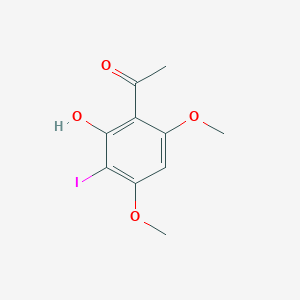
3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione, also known as FICD, is a heterocyclic compound that has been the focus of scientific research due to its potential applications in various fields. FICD is a yellow crystalline solid that is soluble in organic solvents and is synthesized through various methods.
Wirkmechanismus
The mechanism of action of 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways in the body. This inhibition leads to the anti-inflammatory and antioxidant effects observed in studies.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione has anti-inflammatory and antioxidant effects, which may be due to its ability to inhibit certain enzymes and signaling pathways in the body. 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione has also been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione in lab experiments is its ability to exhibit anti-inflammatory and antioxidant properties, which may be useful in the development of new drugs for the treatment of various diseases. However, one limitation of using 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione is its relatively complex synthesis method, which may limit its availability and use in some labs.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione. One potential direction is the further investigation of its anti-inflammatory and antioxidant properties, including its potential use in the treatment of diseases such as cancer and diabetes. Another direction is the exploration of its insecticidal and fungicidal properties, including its potential use as an alternative to traditional pesticides. Additionally, 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione may have potential applications in the field of materials science, including its use as a building block for the synthesis of novel materials.
Synthesemethoden
3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione can be synthesized through the reaction of 2-furylcarbinol with isopropyl chloroformate in the presence of triethylamine. The resulting intermediate is then treated with sodium hydride and cyclobutanone to yield 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione.
Wissenschaftliche Forschungsanwendungen
3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione has been studied for its potential applications in the fields of medicine, agriculture, and materials science. In medicine, 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer and diabetes. In agriculture, 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In materials science, 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione has been studied for its potential use as a building block for the synthesis of novel materials.
Eigenschaften
Produktname |
3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione |
|---|---|
Molekularformel |
C11H10O4 |
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
3-(furan-2-yl)-4-propan-2-yloxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C11H10O4/c1-6(2)15-11-8(9(12)10(11)13)7-4-3-5-14-7/h3-6H,1-2H3 |
InChI-Schlüssel |
JENVFOBKOJFAHD-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C(=O)C1=O)C2=CC=CO2 |
Kanonische SMILES |
CC(C)OC1=C(C(=O)C1=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]nicotinic acid](/img/structure/B303278.png)
![spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1',4-dione](/img/structure/B303280.png)
![[(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid](/img/structure/B303281.png)




![5-[({5-Nitro-6-methoxy-8-quinolinyl}amino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303288.png)

